2-Hepten-4-one
Description
Hept-2-en-4-one, specifically identified as 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one (CAS: Not explicitly listed), is a bioactive α,β-unsaturated ketone. It has garnered attention in pharmacological research due to its cytotoxic and anti-cancer properties. This compound was isolated from the n-hexane extract of Arnebia nobilis roots and characterized via GC-MS analysis . Structurally, it features a heptenone backbone with a methyl group at position 2 and a 4-methylphenyl substituent at position 6 (Fig. 1).
In molecular docking studies, Hept-2-en-4-one demonstrated strong binding affinities against hepatocellular carcinoma targets, including TGF-βR1 (-8.0 kcal/mol) and Bcl-2 (-7.4 kcal/mol), outperforming the standard drug sorafenib (-7.9 kcal/mol for TGF-βR1) . These interactions suggest its role in inhibiting inflammation, promoting apoptosis, and suppressing angiogenesis in malignant cells .
Properties
CAS No. |
4643-25-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
TXVAOITYBBWKMG-HWKANZROSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C |
Canonical SMILES |
CCCC(=O)C=CC |
boiling_point |
156.00 to 157.00 °C. @ 760.00 mm Hg |
density |
0.845-0.852 |
physical_description |
Colourless liquid; pungent aroma |
solubility |
slightly slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone. This reaction typically requires basic conditions and can be catalyzed by bases such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, Hept-2-en-4-one can be produced on a larger scale using similar aldol condensation methods. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of Hept-2-en-4-one can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl group to form various products.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Alcohols, ethers, or other substituted products.
Scientific Research Applications
Hept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Hept-2-en-4-one is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Hept-2-en-4-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and biological interactions. The compound can also participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system .
Comparison with Similar Compounds
Key Observations :
- Hept-2-en-4-one and β-Turmerone both have bulky substituents at C6, enhancing hydrophobic interactions with protein targets .
- (2E)-Hept-2-en-4-one , a simpler analog, is primarily used in flavoring due to its minimal steric hindrance .
Physicochemical Properties
| Property | Hept-2-en-4-one | β-Turmerone | α-Turmerone | (2E)-Hept-2-en-4-one |
|---|---|---|---|---|
| Molecular Weight | 214.30 g/mol | 218.33 g/mol | 218.33 g/mol | 112.17 g/mol |
| Boiling Point | Not reported | 319.8°C | Not reported | ~150°C (estimated) |
| Density | ~0.92 (estimated) | 0.92 g/cm³ | ~0.93 (estimated) | 0.84 g/cm³ |
| Refractive Index | Not reported | 1.49 | Not reported | 1.43 (estimated) |
Notes:
Molecular Docking Scores Against Cancer Targets
| Compound | TGF-βR1 (kcal/mol) | Bcl-2 (kcal/mol) | TNF-α (kcal/mol) |
|---|---|---|---|
| Hept-2-en-4-one | -8.0 | -7.4 | -7.3 |
| Deoxyshikonin | -9.1 | -8.2 | -8.1 |
| Ethyl Cholate | -7.4 | -7.8 | -7.2 |
| Sorafenib (Standard) | -7.9 | -7.6 | -7.5 |
Key Findings :
- Hept-2-en-4-one outperforms sorafenib against TGF-βR1, a key protein in liver carcinogenesis .
- Its binding to Bcl-2 involves hydrophobic interactions with residues like GluA176 and TyrA177, similar to β-Turmerone’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
